molecular formula C17H18N2O3 B5733647 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone

3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone

Cat. No. B5733647
M. Wt: 298.34 g/mol
InChI Key: WSMNQYJOQBAUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, alkylation, and esterification.

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone involves its ability to act as a nucleophilic catalyst. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can activate carbonyl compounds by forming a complex with them, which increases their reactivity towards nucleophiles. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can also act as a base, deprotonating acidic compounds and facilitating their reaction with electrophiles. The unique properties of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone with care and follow proper safety protocols when working with it in the laboratory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in lab experiments is its versatility. It can be used in a variety of reactions and can facilitate the synthesis of complex compounds. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is also relatively inexpensive and easy to handle. However, one limitation of using 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is that it can be air-sensitive and may need to be stored under inert conditions. In addition, 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be difficult to remove from reaction mixtures and may require additional purification steps.

Future Directions

There are several future directions for the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in scientific research. One area of interest is the development of new catalysts and reagents based on the structure of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of interest is the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in the synthesis of novel compounds for use in drug discovery. Additionally, the use of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in green chemistry and sustainable synthesis is an area of growing interest. Overall, the unique properties of 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone make it a valuable tool in organic synthesis and scientific research.

Synthesis Methods

3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized by reacting 2,3-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been widely used in scientific research as a catalyst and reagent in organic synthesis. It has been used in the synthesis of various compounds such as peptides, esters, and amides. 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has also been used in the preparation of chiral compounds and in the synthesis of natural products. In addition, 3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

3-(2,3-dimethylanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-8-16(13(12)2)18-10-9-17(20)14-6-4-7-15(11-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNQYJOQBAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenylamino)-1-(3-nitrophenyl)propan-1-one

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